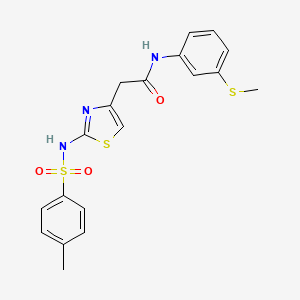

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S3/c1-13-6-8-17(9-7-13)28(24,25)22-19-21-15(12-27-19)11-18(23)20-14-4-3-5-16(10-14)26-2/h3-10,12H,11H2,1-2H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSUMGUIPIPZMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Acetamide Formation: The final step involves the acylation of the intermediate with 3-(methylthio)aniline using acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder in acidic medium.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Iron powder, tin(II) chloride.

Substitution Reagents: Nitric acid for nitration, bromine for bromination.

Major Products

Sulfoxides and Sulfones: From oxidation of the methylthio group.

Amines: From reduction of nitro groups.

Halogenated Derivatives: From halogenation of aromatic rings.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research indicates that compounds containing sulfonamide and thiazole structures exhibit significant antimicrobial properties. A study highlighted the effectiveness of related thiazole derivatives against various bacterial strains, suggesting that the structural features of this compound may confer similar antimicrobial efficacy .

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-4-sulfamoylphenylacetamide | Structure | Antimicrobial |

| 2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | Structure | Anticancer |

| N-(4-methylphenylsulfonamido)-benzothiazole | Structure | Antimicrobial |

The dual functionality of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide enhances its binding affinity to target enzymes or receptors involved in microbial resistance mechanisms.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various studies. For instance, a class of thiazole derivatives was synthesized and tested against cancer cell lines such as A549 (lung cancer) and C6 (glioma). The results indicated that certain derivatives, likely including those similar to the compound , directed tumor cells towards apoptotic pathways, a crucial mechanism for anticancer action .

Case Studies

- Study on Thiazole Derivatives :

-

Antimicrobial Efficacy Assessment :

- Objective : To assess the antimicrobial properties of sulfonamide derivatives.

- Findings : The study demonstrated that thiazole-containing sulfonamides exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as therapeutic agents .

Wirkmechanismus

The mechanism of action of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide depends on its interaction with biological targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with nucleic acids or proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Thiazole vs. However, this may reduce metabolic stability compared to monocyclic thiazoles .

- Sulfonamide Positioning : The 4-methylphenylsulfonamido group in the target compound contrasts with the sulfamoylphenyl group in . The methyl substituent may reduce steric hindrance, improving binding to hydrophobic enzyme pockets .

- Acetamide Linker: The N-(3-(methylthio)phenyl)acetamide group is distinct from N-arylpiperazine acetamides () or thioether-linked quinazolinones (). The methylthio group may confer higher lipophilicity (logP) compared to methoxy or hydroxy substituents .

Physicochemical Properties

Comparative data on melting points and solubility (where available):

Key Observations :

Comparison with Analogues :

- uses thioacetamide-quinazolinone coupling via 2-chloro-N-substituted acetamide and K₂CO₃ in acetone .

- employs DMAP-catalyzed alkylation under ultrasonication for bis(azolyl)sulfonamidoacetamides, achieving higher yields (80–91%) .

- Triazole derivatives () require tautomerization control during cyclization, which is unnecessary for thiazoles .

Biologische Aktivität

2-(2-(4-Methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features a thiazole ring, sulfonamide, and acetamide functionalities, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The chemical formula of 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is , with a molecular weight of 378.54 g/mol. The presence of multiple functional groups allows for versatile interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S₃ |

| Molecular Weight | 378.54 g/mol |

| CAS Number | 921927-03-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the thiazole moiety may engage in π-π stacking interactions, modulating the activity of target proteins involved in disease processes.

Antimicrobial Activity

Research indicates that compounds with sulfonamide and thiazole structures exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis .

Case Study: Antimicrobial Evaluation

A study evaluated several thiazole derivatives for their antibacterial activity against common pathogens. The results indicated that compounds similar to 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that derivatives containing thiazole rings can induce apoptosis in cancer cell lines such as A549 (lung cancer) and C6 (glioma). The mechanism involves the activation of caspase pathways, leading to programmed cell death .

Case Study: Anticancer Evaluation

In a study focused on novel thiazole derivatives, several compounds were synthesized and tested for their anticancer effects. Notably, compounds similar to the target compound displayed significant cytotoxicity against tumor cells, suggesting a promising avenue for further research in cancer therapeutics .

Comparative Analysis of Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(benzo[d]thiazol-2-yl)-4-sulfamoylphenylacetamide | Structure | Antimicrobial |

| 2-(4-Oxo-2-thioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | Structure | Anticancer |

| N-(4-methylphenylsulfonamido)-benzothiazole | Structure | Antimicrobial |

Q & A

Synthesis and Optimization

Basic: What are the standard synthetic routes for 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide, and how are key intermediates purified? The synthesis typically involves multi-step reactions, including azide substitution, thiazole ring formation, and sulfonamide coupling. For example, 2-chloro-N-phenylacetamide intermediates can be reacted with sodium azide (NaN₃) in a toluene:water (8:2) solvent system under reflux for 5–7 hours, followed by TLC monitoring (hexane:ethyl acetate, 9:1). Crude products are purified via ethanol crystallization or ethyl acetate extraction .

Advanced: How can reaction conditions be optimized to address low yields during scale-up synthesis? Variables such as solvent polarity, stoichiometric ratios, and reflux duration must be systematically tested. For example, replacing toluene with glacial acetic acid in reflux reactions improves solubility of aromatic intermediates, as demonstrated in analogous sulfonamide syntheses . Kinetic studies using HPLC or in situ IR spectroscopy can identify rate-limiting steps .

Structural Characterization

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound? High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical. ESI-MS (e.g., m/z 548.2 [M+H]⁺ in related thiazole-acetamide derivatives) confirms molecular weight, while NMR resolves substituent positions on the thiazole and phenyl rings .

Advanced: How can researchers resolve discrepancies in NOESY or HSQC data for this compound? Dynamic NMR experiments or X-ray crystallography may clarify conformational ambiguities. For instance, crystallizing the compound in ethanol or methanol (as in analogous acetamide derivatives) can yield single crystals for diffraction studies .

Biological Activity and Mechanism

Basic: What in vitro assays are used to evaluate the biological activity of this compound? Common assays include:

- Anticancer: MTT assays against cancer cell lines (e.g., IC₅₀ determination).

- Antimicrobial: Disk diffusion or microdilution methods for bacterial/fungal strains.

Thiazole derivatives are prioritized due to their known bioactivity .

Advanced: How can structure-activity relationships (SAR) be investigated to enhance potency? Systematic modification of substituents (e.g., methylthio vs. methoxy groups on the phenyl ring) followed by QSAR modeling identifies critical pharmacophores. For example, replacing 4-methylphenylsulfonamido with trifluoromethyl groups in related compounds improved cytotoxicity .

Data Contradictions and Reproducibility

Basic: How should researchers address inconsistent bioactivity results across studies? Control for variables like:

- Purity: Ensure ≥95% purity via HPLC (avoiding column degradation artifacts).

- Solvent effects: DMSO concentration in cell assays can modulate activity .

Advanced: What strategies resolve conflicting SAR data for thiazole-acetamide derivatives? Meta-analyses of published datasets combined with molecular docking (e.g., using AutoDock Vina) can identify confounding factors, such as off-target interactions with kinases or GPCRs .

Safety and Handling

Basic: What safety protocols are recommended for handling this compound?

- Storage: Keep in airtight containers at –20°C, away from moisture and light.

- PPE: Use nitrile gloves, lab coats, and fume hoods during synthesis .

Advanced: How can hazardous byproducts (e.g., azide intermediates) be neutralized? Quench excess sodium azide with aqueous NaNO₂ and ammonium chloride, followed by filtration to remove precipitates .

Analytical and Computational Methods

Advanced: Which computational tools predict solubility and bioavailability? Use Schrödinger’s QikProp or SwissADME to calculate LogP, topological polar surface area (TPSA), and aqueous solubility. For instance, acetamide derivatives with TPSA >90 Ų often exhibit poor blood-brain barrier penetration .

Crystallography and Solubility

Basic: What solvent systems are optimal for recrystallization? Ethanol-water mixtures (7:3) yield high-purity crystals for thiazole derivatives. Slow evaporation at 4°C minimizes polymorphism .

Advanced: How can solubility be improved for in vivo studies? Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) enhance bioavailability. For example, PEG-400 increased solubility of N-(4-sulfamoylphenyl)acetamide derivatives by 20-fold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.